molecular formula C25H31N5O4 B12169627 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12169627
M. Wt: 465.5 g/mol
InChI Key: QVOWBANTKWTUGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methylpiperazine with acetic anhydride to form 2-(4-methylpiperazino)acetyl chloride. This intermediate is then reacted with 3-oxo-2-piperazinylamine to form the core structure. Finally, the compound is acetylated with 4-phenoxyphenylacetyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and phenoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of osteoclast differentiation and bone resorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-(4-methylpiperazino)acetyl]-3-oxo-2-piperazinyl}-N-(4-phenoxyphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H31N5O4

Molecular Weight

465.5 g/mol

IUPAC Name

2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C25H31N5O4/c1-28-13-15-29(16-14-28)18-24(32)30-12-11-26-25(33)22(30)17-23(31)27-19-7-9-21(10-8-19)34-20-5-3-2-4-6-20/h2-10,22H,11-18H2,1H3,(H,26,33)(H,27,31)

InChI Key

QVOWBANTKWTUGG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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